![molecular formula C6H13FO5 B1452464 (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol CAS No. 1241800-31-6](/img/structure/B1452464.png)
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol
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Overview
Description
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol, also known as 4-fluoro-1,2,3,5,6-pentaoxane, is an important fluorinated compound that is widely used in a variety of scientific research applications. It is a cyclic ether with a molecular formula of C6H8F2O6 and a molecular weight of 216.12 g/mol. It is a colorless, odorless, and non-toxic crystalline solid that is soluble in water, methanol, and ethanol.
Scientific Research Applications
4-Fluorohexane-1,2,3,5,6-pentaol is used in a variety of scientific research applications. It is used as a model compound for studying the effects of fluorination on the properties of cyclic ethers. It has also been used as a precursor in the synthesis of other fluorinated compounds such as (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol,3-triol and (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol,3-pentaol. Additionally, it has been used in the synthesis of fluorinated polymers and as a solvent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-fluorohexane-1,2,3,5,6-pentaol is not fully understood. However, it is believed that the fluorination of the cyclic ethers affects the properties of the molecule and its reactivity. The fluorination of the cyclic ethers increases the reactivity of the molecule, allowing for the formation of more complex products. Additionally, the fluorination of the cyclic ethers increases the stability of the molecule, making it more resistant to degradation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-fluorohexane-1,2,3,5,6-pentaol are not well understood. However, it is believed that the fluorination of the cyclic ethers affects the properties of the molecule and its reactivity. Additionally, the fluorination of the cyclic ethers increases the stability of the molecule, making it more resistant to degradation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-fluorohexane-1,2,3,5,6-pentaol in laboratory experiments include its low toxicity, low cost, and high reactivity. Additionally, the fluorination of the cyclic ethers increases the stability of the molecule, making it more resistant to degradation. However, there are some limitations to using 4-fluorohexane-1,2,3,5,6-pentaol in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is a colorless, odorless, and non-toxic compound, which can make it difficult to detect in laboratory experiments.
Future Directions
For research on 4-fluorohexane-1,2,3,5,6-pentaol include exploring its potential applications in the synthesis of fluorinated polymers, investigating its mechanism of action, and studying its biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of other fluorinated compounds from 4-fluorohexane-1,2,3,5,6-pentaol, as well as its potential use as a solvent in organic synthesis. Finally, further research could be conducted on the safety and toxicity of 4-fluorohexane-1,2,3,5,6-pentaol, as well as its potential environmental impacts.
Synthesis Methods
4-Fluorohexane-1,2,3,5,6-pentaol can be synthesized from the reaction of 4-fluorobenzene-1,2,3-triol and 4-fluorobenzaldehyde. The reaction is catalyzed by an acid, such as sulfuric acid, and the product is a colorless solid that is insoluble in water. The reaction proceeds at temperatures between 80 and 85°C and yields a product with a yield of 60-70%.
properties
IUPAC Name |
(2R,3S,4R,5S)-4-fluorohexane-1,2,3,5,6-pentol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLBRXQLUKRML-KCDKBNATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](CO)O)F)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol |
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